molecular formula C12H9NO4 B11878692 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one CAS No. 848623-79-0

1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one

Cat. No.: B11878692
CAS No.: 848623-79-0
M. Wt: 231.20 g/mol
InChI Key: VQSKZMFPNDTWTN-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H9NO4. It features a naphthalene ring substituted with a hydroxy group at the 2-position and a nitro group at the 8-position, along with an ethanone group at the 1-position. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxy-8-nitronaphthalen-1-yl)ethanone typically involves the nitration of 2-hydroxy-1-naphthaldehyde followed by oxidation. The nitration step introduces the nitro group at the 8-position, while the oxidation step converts the aldehyde group to an ethanone group. Common reagents used in these steps include nitric acid for nitration and oxidizing agents such as potassium permanganate for oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-8-nitronaphthalen-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    1-(2-Hydroxy-1-naphthyl)ethanone: Lacks the nitro group, resulting in different reactivity and biological activity.

    1-(8-Nitro-1-naphthyl)ethanone: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.

Uniqueness: 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethanone is unique due to the presence of both hydroxy and nitro groups on the naphthalene ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

Properties

CAS No.

848623-79-0

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

1-(2-hydroxy-8-nitronaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H9NO4/c1-7(14)11-10(15)6-5-8-3-2-4-9(12(8)11)13(16)17/h2-6,15H,1H3

InChI Key

VQSKZMFPNDTWTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC2=C1C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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